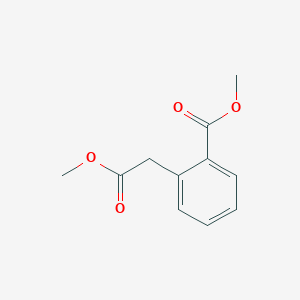

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76500. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMWRJNZSHFGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291570 | |

| Record name | Methyl 2-(2-methoxy-2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-43-8 | |

| Record name | 716-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(2-methoxy-2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(2-methoxy-2-oxoethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also widely known by its synonym dimethyl homophthalate, is a significant chemical intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structural motif, featuring a diester functionality on a benzene ring, makes it a versatile building block in drug discovery and development. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a methyl benzoate group and a methyl acetate group at the ortho position.

Caption: Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 716-43-8 |

| Appearance | Liquid |

| IUPAC Name | This compound |

Synthesis of this compound

A robust and well-documented method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, homophthalic acid, followed by a Fischer esterification to yield the final product.

Part 1: Synthesis of Homophthalic Acid

Homophthalic acid can be reliably synthesized from indene through oxidation, a procedure well-established in the chemical literature.[1]

Reaction Scheme:

Indene → Homophthalic Acid

Experimental Protocol:

A detailed protocol for the synthesis of homophthalic acid from indene can be found in Organic Syntheses.[1] The procedure involves the oxidation of indene using potassium dichromate and sulfuric acid.

Part 2: Fischer Esterification of Homophthalic Acid

The second step is the conversion of homophthalic acid to this compound via Fischer esterification. This reaction utilizes an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diester.[2][3][4][5]

Reaction Scheme:

Homophthalic Acid + 2 CH₃OH → this compound + 2 H₂O

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add homophthalic acid.

-

Reagent Addition: Add an excess of methanol to the flask, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain the reflux for a sufficient period to ensure complete esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.

-

Washing and Drying: Wash the organic layer with a saturated sodium chloride solution (brine), and then dry it over anhydrous sodium sulfate.

-

Isolation: Remove the drying agent by filtration, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-8.0 | Multiplet | 4H | Aromatic protons |

| ~ 3.9 | Singlet | 2H | -CH₂- |

| ~ 3.8 | Singlet | 3H | -COOCH₃ (benzoate) |

| ~ 3.6 | Singlet | 3H | -COOCH₃ (acetate) |

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C=O (acetate) |

| ~ 168 | C=O (benzoate) |

| ~ 127-138 | Aromatic carbons |

| ~ 52 | -OCH₃ (benzoate) |

| ~ 51 | -OCH₃ (acetate) |

| ~ 35 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the esters and the C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).

| m/z | Ion |

| 208 | [M]⁺ |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

| 133 | [M - CH₂COOCH₃]⁺ |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for this compound, starting from the readily available precursor, indene. The two-step synthesis, involving the oxidation of indene to homophthalic acid followed by Fischer esterification, is a practical approach for laboratory-scale preparation. Furthermore, the detailed characterization of the final product using NMR, IR, and MS techniques provides a comprehensive framework for confirming its identity and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate.

References

- Organic Syntheses, Coll. Vol. 4, p.499 (1963); Vol. 34, p.51 (1954). [Link]

- Fischer Esterification Procedure. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fischer Esterification. (2024, January 5). OperaChem.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). National Institutes of Health.

- Mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Fischer Esterification. (n.d.).

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

- Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2025, August 8). ResearchGate.

- Convenient Preparation of Homophthalic Acids. (n.d.). Zenodo.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- FTIR peak assignments. (n.d.). ResearchGate.

- Fischer Esterification Procedure. (n.d.).

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as dimethyl homophthalate, is a diester derivative of homophthalic acid. Its structure, featuring two distinct ester functionalities attached to a benzene ring, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral data, offering field-proven insights for its application in research and development.

Compound Identification and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.

-

IUPAC Name: this compound[1]

-

Synonyms: Dimethyl homophthalate, Methyl 2-(carbomethoxymethyl)benzoate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1]

Molecular Structure Identifiers:

-

SMILES: COC(=O)Cc1ccccc1C(=O)OC[2]

-

InChI: InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3[1][2]

The structure consists of a benzene ring substituted at the 1 and 2 positions. One substituent is a methoxycarbonyl group (-COOCH₃), and the adjacent substituent is a methoxycarbonylmethyl group (-CH₂COOCH₃).

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Monoisotopic Mass | 208.07355886 Da | [1] |

| Appearance | Yellow Liquid | [2][4] |

| Purity | Typically ≥96% | [2] |

| XlogP (Predicted) | 2.2 | [1] |

Synthesis and Production

While specific industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the Fischer esterification of the corresponding carboxylic acid (homophthalic acid) or its anhydride with methanol in the presence of an acid catalyst.

Conceptual Synthesis Workflow: Fischer Esterification

The diagram below outlines the general steps for synthesizing a methyl benzoate derivative, which is analogous to the synthesis of the target compound from its corresponding diacid.

Sources

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" IUPAC name and synonyms

An In-Depth Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the nomenclature, physicochemical properties, synthesis, and applications of this compound, a key chemical intermediate.

Compound Identification and Nomenclature

This compound is a diester derivative of benzoic acid. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

-

IUPAC Name : The systematically generated and internationally recognized name for this compound is This compound .[1][2]

-

CAS Number : The unique Chemical Abstracts Service registry number is 716-43-8 .[1][3][4]

-

Synonyms : This compound is known by several other names in literature and commercial listings, the most common of which is Dimethyl homophthalate . Other synonyms include:

Molecular Identifiers

For cheminformatics and database searches, the following identifiers are crucial:

| Identifier | Value | Source |

| PubChem CID | 253507 | PubChem[1] |

| InChI | InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3 | PubChem[1] |

| InChIKey | ROMWRJNZSHFGEK-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)OC | PubChem[1] |

Physicochemical and Safety Data

Understanding the compound's properties is essential for designing experiments, ensuring safety, and predicting its behavior in chemical reactions.

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3][4] |

| Molecular Weight | 208.21 g/mol | [1][3][4] |

| Appearance | Yellow Liquid | [3][5] |

| Purity | Typically ≥96% | [2][3] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1][2]

-

Pictogram : GHS07 (Harmful/Irritant)

-

Signal Word : Warning

Hazard Statements :

Precautionary Measures : Due to its irritant properties, strict adherence to safety protocols is mandatory. All manipulations should occur within a certified chemical fume hood.

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[2]

-

P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[2]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol: Fischer Esterification

While various synthetic routes may exist, a common and reliable method for preparing this diester is through the Fischer esterification of the corresponding dicarboxylic acid, Homophthalic acid (2-(carboxymethyl)benzoic acid). This reaction involves treating the acid with an excess of methanol in the presence of a strong acid catalyst.

Proposed Reaction

The diagram below illustrates the conversion of Homophthalic acid to this compound.

Caption: Proposed synthesis via Fischer Esterification.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind using excess methanol is to shift the reaction equilibrium towards the product side, as per Le Châtelier's principle.

-

Reactor Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Homophthalic acid (18.0 g, 0.1 mol).

-

Reagent Addition : Add anhydrous methanol (100 mL, ~2.5 mol). The large excess drives the reaction to completion.

-

Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture through the condenser. This is an exothermic process.

-

Reflux : Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization : After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Washing and Drying : Wash the combined organic layer with brine (50 mL), and then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil (yellow liquid) can be purified by vacuum distillation or column chromatography to yield the final product.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis.[2] Its bifunctional nature, containing two distinct ester groups, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

While direct applications of the title compound are not extensively documented in isolation, its structural motifs are present in various pharmacologically active compounds. Benzoate esters are crucial intermediates in the production of numerous drugs. For instance, related compounds like Methyl 2-Methoxy-5-Sulfamoylbenzoate are indispensable for synthesizing antipsychotic medications such as Amisulpride.[6]

The logical application of this compound is as a scaffold to introduce the 2-(methoxycarbonylmethyl)benzoyl moiety. This is a common strategy in medicinal chemistry to explore new chemical space and develop novel therapeutic agents.

Conceptual Workflow in Drug Discovery

The following diagram illustrates the role of a building block like this compound in a typical drug discovery pipeline.

Caption: Role as a building block in drug discovery.

Spectral Information for Structural Verification

Structural elucidation and purity assessment are critical. The primary methods for this compound are NMR, Mass Spectrometry, and IR Spectroscopy.

-

¹H NMR Spectroscopy : Proton NMR provides information on the electronic environment of hydrogen atoms, confirming the arrangement of protons on the aromatic ring and the two distinct methyl ester groups.[1]

-

Mass Spectrometry (GC-MS) : This technique confirms the molecular weight (208.21 g/mol ) and can provide fragmentation patterns useful for structural confirmation.[1]

-

Infrared (IR) Spectroscopy : IR spectra will show characteristic strong absorption bands for the C=O ester carbonyl groups.[1]

Public databases like PubChem provide access to spectral data from sources like SpectraBase and the MassBank of North America.[1]

References

- Title: Methyl 2-(2-methoxy-2-oxoethyl)

- Title: this compound CAS NO:716-43-8 Source: IndiaMART URL: [Link]

- Title: The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- Title: Preparation of Methyl Benzo

Sources

A Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS 716-43-8): Synthesis, Characterization, and Application as a Synthetic Intermediate

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, registered under CAS number 716-43-8, is a diester derivative of homophthalic acid, and is commonly referred to in literature and chemical catalogs as dimethyl homophthalate.[1] This compound serves as a pivotal, yet often overlooked, intermediate in synthetic organic chemistry. Its structure, featuring two distinct ester functionalities and a reactive benzylic methylene group, offers a versatile scaffold for the construction of more complex molecular architectures.

While not an active pharmaceutical ingredient itself, its true value lies in its role as a precursor. For drug development professionals, understanding the synthesis, reactivity, and handling of this building block is crucial for accessing a range of bioactive heterocyclic systems, most notably isocoumarins and their derivatives, which have been investigated for applications in immuno-regulation and cancer therapy.[2] This guide provides a comprehensive technical overview, moving from fundamental properties and synthesis to its strategic application in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its effective use in a laboratory setting.

Core Properties

The fundamental physicochemical characteristics of this compound are summarized below.[1][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 716-43-8 | [1][4][6] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3][4] |

| Molecular Weight | 208.21 g/mol | [1][3][6] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | Dimethyl homophthalate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester | [1] |

| Appearance | Yellow Liquid | [3][8] |

| SMILES | COC(=O)CC1=CC=CC=C1C(=O)OC | [1][6][7] |

| InChIKey | ROMWRJNZSHFGEK-UHFFFAOYSA-N | [1][3][7] |

Spectroscopic Characterization

While raw spectral data requires laboratory acquisition, the structure of dimethyl homophthalate allows for a confident prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum would exhibit four key signals:

-

A singlet around 3.7 ppm integrating to 3 protons, corresponding to the methyl group of the aliphatic ester (-CH₂COOCH₃).

-

A singlet around 3.9 ppm integrating to 3 protons, corresponding to the methyl group of the aromatic ester (-ArCOOCH₃). The slight downfield shift is due to the deshielding effect of the benzene ring.

-

A sharp singlet around 4.0 ppm integrating to 2 protons, representing the benzylic methylene group (-ArCH₂-).

-

A complex multiplet pattern between 7.2 and 8.0 ppm integrating to 4 protons, corresponding to the four protons on the ortho-substituted benzene ring.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals:

-

Two signals for the methyl carbons of the esters (~52 ppm).

-

A signal for the benzylic methylene carbon (~35-40 ppm).

-

Six signals for the aromatic carbons, including the two carbons bonded to the substituents.

-

Two signals for the carbonyl carbons of the ester groups (~167 ppm and ~171 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the ester functional groups. A strong, sharp peak would appear around 1720-1740 cm⁻¹ , corresponding to the C=O stretching vibrations of both ester groups. Additional peaks would be present for C-O stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 208 . Key fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 177, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 149.

Synthesis and Manufacturing

The most logical and well-documented pathway to this compound involves a two-step process starting from commercially available indene. This approach is favored for its reliability and use of a high-yield, published procedure for the key intermediate, homophthalic acid.[9]

Retrosynthetic Analysis & Strategy

The causality behind this synthetic choice is rooted in efficiency and the availability of robust protocols. The target molecule is the dimethyl ester of homophthalic acid. Therefore, the synthesis is logically broken down into two primary transformations:

-

Creation of the Homophthalic Acid Backbone: The oxidation of indene provides a direct and scalable route to homophthalic acid.[9] This method is superior to others that may require more steps or harsher reagents.

-

Diesterification: A standard Fischer esterification reaction with methanol is a straightforward and high-yielding method to convert the dicarboxylic acid into the desired dimethyl ester.[10]

Key Synthetic Pathway: From Indene to Dimethyl Homophthalate

The diagram below illustrates the high-level workflow for this synthesis.

Sources

- 1. This compound | C11H12O4 | CID 253507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. 716-43-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. m.indiamart.com [m.indiamart.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as Dimethyl Homophthalate), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. Its structure features a benzene ring substituted at the 1 and 2 positions with a methyl ester group and a methoxycarbonylmethyl group, respectively. Accurate structural elucidation and purity assessment are critical for its application in synthesis, and spectroscopic techniques are the primary tools for achieving this. This guide explains the characteristic spectral features of the molecule, providing a reference for its identification and characterization.

Molecular Structure

The chemical structure of this compound is fundamental to understanding its spectral properties.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure suggests four distinct proton environments: four aromatic protons, one methylene (CH₂) group, and two non-equivalent methoxy (OCH₃) groups.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.9 - 8.1 | Doublet (d) | 1H | Ar-H (ortho to -COOCH₃) |

| ~ 7.2 - 7.5 | Multiplet (m) | 3H | Ar-H |

| ~ 4.1 | Singlet (s) | 2H | -CH₂- |

| ~ 3.9 | Singlet (s) | 3H | Ar-COOCH₃ |

| ~ 3.7 | Singlet (s) | 3H | -CH₂-COOCH₃ |

Interpretation:

-

Aromatic Protons (δ 7.2 - 8.1): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex multiplet pattern in the downfield region. The proton ortho to the electron-withdrawing methyl benzoate group is expected to be the most deshielded and appear furthest downfield.

-

Methylene Protons (δ ~4.1): The two protons of the methylene bridge (-CH₂-) are chemically equivalent in a freely rotating system and will appear as a singlet. Their position is downfield due to the proximity of the aromatic ring and the ester carbonyl group.

-

Methoxy Protons (δ ~3.9 and ~3.7): The two methyl ester groups are in different chemical environments. The methyl group of the benzoate ester (Ar-COOCH₃) is directly attached to the aromatic system, while the other is part of the acetate substituent. This differentiation results in two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Based on the structure, 11 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 172 | Carbonyl (C=O) | -CH₂-C OOCH₃ |

| ~ 167 | Carbonyl (C=O) | Ar-C OOCH₃ |

| ~ 135 | Aromatic (Quaternary) | Ar-C -CH₂- |

| ~ 132 | Aromatic (Quaternary) | Ar-C -COOCH₃ |

| ~ 131 | Aromatic (CH) | Ar-CH |

| ~ 130 | Aromatic (CH) | Ar-CH |

| ~ 128 | Aromatic (CH) | Ar-CH |

| ~ 127 | Aromatic (CH) | Ar-CH |

| ~ 52.5 | Methoxy (-OCH₃) | Ar-COOC H₃ |

| ~ 52.0 | Methoxy (-OCH₃) | -CH₂-COOC H₃ |

| ~ 40 | Methylene (-CH₂-) | -C H₂- |

Interpretation:

-

Carbonyl Carbons: Two distinct signals are expected for the two ester carbonyl carbons in the most downfield region (δ 165-175).

-

Aromatic Carbons: Six signals are predicted for the benzene ring carbons. Two of these are quaternary (lacking attached protons), and four are protonated (CH).

-

Aliphatic Carbons: The methylene carbon (-CH₂-) and the two methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of ester and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 2955 | C-H Stretch | Aliphatic C-H (in -CH₃ & -CH₂) |

| ~ 1740 | C=O Stretch | Ester Carbonyl (-CH₂-COOCH₃) |

| ~ 1720 | C=O Stretch | Conjugated Ester Carbonyl (Ar-COOCH₃) |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1300 - 1100 | C-O Stretch | Ester (C-O) |

Interpretation: The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretches of the two ester groups.[2] The ester conjugated with the aromatic ring is expected to absorb at a slightly lower wavenumber (~1720 cm⁻¹) compared to the non-conjugated aliphatic ester (~1740 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic C-O stretching bands, further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for this analysis.

Molecular Ion (M⁺): The molecular formula C₁₁H₁₂O₄ gives a monoisotopic mass of 208.07 Da.[1] Therefore, the molecular ion peak [M]⁺ is expected at m/z 208.

Table 4: Major Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 208 | [M]⁺ | [C₁₁H₁₂O₄]⁺ | Molecular Ion |

| 177 | [M - OCH₃]⁺ | [C₁₀H₉O₃]⁺ | Loss of a methoxy radical |

| 149 | [C₈H₅O₃]⁺ | [M - COOCH₃ - H₂]⁺ | McLafferty rearrangement or subsequent losses |

| 148 | [C₉H₈O₂]⁺ | [M - CH₃OH - CO]⁺ or [M - COOCH₃ - H]⁺ | Base Peak, likely from complex rearrangement |

| 133 | [C₈H₅O₂]⁺ | [C₉H₈O₂ - CH₃]⁺ | Loss of a methyl group from the m/z 148 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment for benzylic compounds |

Interpretation of Fragmentation: The fragmentation pattern is complex due to the presence of two ester groups. The base peak is observed at m/z 148.[1] A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), leading to the peak at m/z 177. Subsequent rearrangements and losses of neutral molecules like carbon monoxide (CO) and methanol (CH₃OH) lead to the other observed fragments.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compound from any impurities. A typical program might start at 50°C and ramp to 250°C.

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[1]

-

Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key ester and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides insight into its fragmentation. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this compound, essential for its use in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, is a diester of homophthalic acid. Its structure, featuring an ortho-disubstituted benzene ring with two distinct ester functionalities, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering insights into the chemical environment of its protons and the structural information that can be gleaned from their signals. Understanding the nuances of the ¹H NMR spectrum is crucial for confirming the identity and purity of this compound in research and drug development settings.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a highly accurate prediction of the ¹H NMR spectrum of this compound can be formulated based on established principles of chemical shifts and spin-spin coupling. The analysis presented herein is based on such a prediction, grounded in the extensive literature on the NMR spectroscopy of substituted aromatic compounds.

The structure of this compound gives rise to four distinct sets of proton signals: two from the methyl ester groups, one from the methylene bridge, and a complex pattern from the four protons on the aromatic ring.

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts and Multiplicities

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| A (C(=O)OCH₃ ) | ~ 3.9 | Singlet | 3H | Protons of a methyl ester directly attached to an aromatic ring. The electronegative oxygen and carbonyl group deshield these protons. |

| C (C(=O)OCH₃ ) | ~ 3.6 | Singlet | 3H | Protons of a methyl ester further from the aromatic ring. They are slightly more shielded compared to protons A . |

| B (CH₂ ) | ~ 4.1 | Singlet | 2H | Methylene protons situated between an aromatic ring and a carbonyl group (benzylic protons). This position leads to significant deshielding. |

| H³-H⁶ (Aromatic) | ~ 7.2 - 8.0 | Multiplet | 4H | Protons on the ortho-disubstituted benzene ring. The electron-withdrawing nature of the substituents causes downfield shifts. |

In-Depth Analysis of Proton Signals

The Methyl Ester Protons (A and C):

The two methyl ester groups give rise to two distinct singlets in the ¹H NMR spectrum. The protons of the methyl group directly attached to the benzene ring (A ) are expected to appear at a slightly higher chemical shift (around 3.9 ppm) due to the direct electron-withdrawing effect of the aromatic ring. The protons of the other methyl group (C ) are more shielded as they are further from the ring, and are therefore predicted to resonate at a slightly lower chemical shift (around 3.6 ppm). Both signals will appear as sharp singlets as there are no adjacent protons to cause splitting.

The Methylene Protons (B):

The methylene protons (B ) are in a benzylic position, meaning they are adjacent to the benzene ring. Furthermore, they are also alpha to a carbonyl group. Both of these are electron-withdrawing environments, leading to a significant downfield shift for these protons, predicted to be around 4.1 ppm. This signal will also be a singlet due to the absence of neighboring protons.

The Aromatic Protons (H³-H⁶):

The four protons on the benzene ring will produce a complex multiplet in the aromatic region of the spectrum (typically 7.0-8.5 ppm). Due to the ortho-disubstitution pattern with two different electron-withdrawing groups, all four aromatic protons are chemically non-equivalent. This will result in a complex splitting pattern.

-

H⁶ , being ortho to the strongly electron-withdrawing ester group, is expected to be the most deshielded and appear at the lowest field (highest ppm value), likely around 8.0 ppm, as a doublet of doublets.

-

The other protons, H³ , H⁴ , and H⁵ , will resonate at slightly higher fields, with their exact chemical shifts and multiplicities depending on their coupling with adjacent protons. The typical ortho coupling constants (³J) are in the range of 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and shimmed to achieve a homogeneous magnetic field.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform fine-tuning of the shims to maximize the field homogeneity, which will result in sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Angle: Typically a 30° or 90° pulse.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically sufficient.

-

-

Data Acquisition: Initiate the data acquisition process.

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the chemical shift (in ppm) of each peak.

Data Interpretation Workflow

Caption: Workflow for the acquisition and interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted spectrum, with its distinct singlets for the methyl and methylene protons and a complex multiplet for the aromatic protons, serves as a reliable fingerprint for the identification and purity assessment of this compound. By following the outlined experimental protocol and data interpretation workflow, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in their scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 253507, this compound.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the 13C NMR Assignments of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis and detailed assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(2-methoxy-2-oxoethyl)benzoate. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document elucidates the theoretical principles underpinning the observed chemical shifts, supported by predictive data and established spectroscopic rules. A detailed experimental protocol for acquiring high-quality 13C NMR spectra is also presented, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of this compound

This compound, also known by its synonym dimethyl homophthalate, is a diester derivative of benzene. Its structural motif, featuring both an aromatic ester and an aliphatic ester, makes it a versatile building block in organic synthesis. Its applications span the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialty polymers.

Given its importance, the unequivocal structural confirmation of this compound is a critical step in any synthetic workflow. 13C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift providing valuable information about its electronic environment.[1][2][3] This guide will walk through the complete assignment of the 13C NMR spectrum, providing the rationale based on fundamental principles of NMR spectroscopy.

Molecular Structure and Symmetry Considerations

To accurately assign the 13C NMR spectrum, a clear understanding of the molecule's structure and symmetry is essential. The structure of this compound is presented below, with each carbon atom systematically numbered for clarity in the subsequent spectral assignment.

Caption: A streamlined workflow for acquiring and processing 13C NMR data.

Conclusion

The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. Through the application of fundamental NMR principles, including the analysis of chemical shifts and substituent effects, a complete and unambiguous assignment of all eleven carbon signals is achievable. The provided predicted data serves as a robust guide for this assignment, and the detailed experimental protocol ensures that researchers can reliably obtain high-quality spectra for this important synthetic intermediate. This in-depth understanding of its spectroscopic properties is essential for ensuring the identity and purity of this compound in research and industrial applications.

References

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- Chemaxon. (n.d.). NMR Predictor.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- CASPRE. (n.d.). 13C NMR Predictor.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts.

- Master Organic Chemistry. (2022). 13C NMR - How Many Signals.

Sources

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

This compound is a diester compound featuring both an aromatic (benzoate) and an aliphatic ester functional group attached in an ortho configuration on a benzene ring.[1][2][3][4] This structural arrangement makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, verifying the identity and purity of such molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby validating the molecular structure.

This guide serves as a technical deep-dive into the FT-IR analysis of this compound. As a Senior Application Scientist, the focus here is not merely on identifying peaks, but on understanding the causal relationships between molecular structure and vibrational absorption, providing a robust framework for confident spectral interpretation.

Predicted Vibrational Modes: A Structural-Spectral Correlation

The utility of FT-IR spectroscopy lies in the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[5][6] By analyzing the absorption spectrum, we can deduce the functional groups present. For this compound, the key structural features and their expected spectral signatures are:

-

Aromatic System : The benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch : The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at a higher frequency than aliphatic C-H bonds.[6][7] These peaks are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[6][7][8][9]

-

Aromatic C=C Stretch : The stretching of carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1600-1400 cm⁻¹ range.[7][8] Two common and often intense bands appear near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][8]

-

C-H Out-of-Plane Bending : Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds.[7][8][10] The precise position is highly diagnostic of the ring's substitution pattern.[7][8]

-

-

Ester Functional Groups : This molecule possesses two distinct ester groups, a key feature that FT-IR can differentiate.

-

Carbonyl (C=O) Stretch : This is one of the most intense and recognizable absorptions in an IR spectrum.[11][12]

-

Aromatic Ester (Benzoate) : The carbonyl group is conjugated with the aromatic ring. This resonance delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency. This peak is expected in the 1730-1715 cm⁻¹ range.[9][13][14][15]

-

Aliphatic Ester : This carbonyl is not conjugated and will therefore vibrate at a higher frequency. Saturated aliphatic esters typically show a C=O stretch in the 1750-1735 cm⁻¹ region.[9][12][13][14] The presence of two distinct peaks in the carbonyl region is strong evidence for the proposed structure.

-

-

C-O Stretch : Esters exhibit two characteristic C-O stretching vibrations, which are often strong and appear in the 1300-1000 cm⁻¹ region.[11][13] These correspond to the asymmetric and symmetric vibrations of the C-O-C unit of the ester linkage. Benzoate esters typically show a strong band for the C-C-O stretch between 1310-1250 cm⁻¹.[15][16]

-

-

Aliphatic System : The molecule contains a methylene (-CH₂) and two methyl (-CH₃) groups.

-

Aliphatic C-H Stretch : The stretching of these sp³ hybridized C-H bonds occurs at a lower frequency than their aromatic counterparts, appearing just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[9][17][18]

-

Aliphatic C-H Bending : Bending vibrations for methyl and methylene groups are found between 1470-1350 cm⁻¹.[9][19]

-

Experimental Protocol: A Self-Validating Methodology

To ensure data integrity, a rigorous and well-documented experimental procedure is essential. The following protocol describes the acquisition of an FT-IR spectrum for a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique.

Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group analysis.

Materials:

-

FT-IR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., Isopropanol or Acetone)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Preparation:

-

1.1. Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

1.2. Verify the sample compartment is clean and the ATR crystal is free of any residue.

-

-

Background Spectrum Acquisition:

-

2.1. Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

2.2. Initiate the background scan using the instrument's software. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be mathematically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

3.1. Place a single drop of the liquid this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

4.1. Initiate the sample scan using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning and Post-Analysis:

-

5.1. After the measurement is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

5.2. Save the spectral data with a unique identifier and document all experimental parameters.

-

This protocol ensures that the resulting spectrum is a true representation of the sample, free from atmospheric interference or contamination, thus providing a trustworthy basis for analysis.

Spectral Data Interpretation

The following table summarizes the expected key absorption bands for this compound, based on established correlation data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3080 - 3030 | Medium | C-H Stretch | Aromatic |

| 2995 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1745 | Strong | C=O Stretch (Non-conjugated) | Aliphatic Ester |

| ~1725 | Strong | C=O Stretch (Conjugated) | Aromatic Ester (Benzoate) |

| ~1600 & ~1475 | Medium | C=C In-Ring Stretch | Aromatic |

| 1465 - 1435 | Medium | C-H Bend (Scissoring/Asymmetric) | Aliphatic (-CH₃, -CH₂) |

| ~1375 | Medium | C-H Bend (Symmetric "Umbrella") | Aliphatic (-CH₃) |

| ~1280 | Strong | Asymmetric C-C-O Stretch | Aromatic Ester (Benzoate) |

| ~1120 | Strong | Symmetric O-C-C Stretch | Aromatic Ester (Benzoate) |

| ~750 | Strong | C-H Out-of-Plane Bend (Ortho-disubstituted) | Aromatic |

Analysis Highlights:

-

The region from 3100-2850 cm⁻¹ will clearly distinguish between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).[7][9]

-

The most diagnostic region is 1760-1700 cm⁻¹ . The presence of two distinct, strong carbonyl peaks (~1745 cm⁻¹ and ~1725 cm⁻¹) is the definitive fingerprint of the two different ester environments in the molecule.[13][15][20]

-

The "fingerprint region" (below 1500 cm⁻¹) will be complex but highly informative. Strong peaks around 1280 cm⁻¹ and 1120 cm⁻¹ are characteristic of the benzoate ester's C-O linkages.[15] A strong band around 750 cm⁻¹ would confirm the ortho-substitution pattern of the aromatic ring.[10]

Visualizing the Process and Structure-Spectrum Correlation

Diagrams are essential for clarifying workflows and complex relationships.

Caption: FT-IR Experimental and Data Analysis Workflow.

Caption: Mapping of functional groups to their IR absorption regions.

Conclusion

The FT-IR analysis of this compound is a powerful demonstration of how vibrational spectroscopy can elucidate complex molecular structures. The key to a successful analysis lies not just in recognizing peak positions but in understanding the underlying principles of how structural features like conjugation and substitution patterns influence vibrational frequencies. The distinct separation of the aromatic and aliphatic ester carbonyl stretches serves as the most compelling evidence for this specific molecular architecture. By following a robust experimental protocol and a logical, evidence-based interpretive approach, researchers can confidently use FT-IR as a primary tool for structural verification in the fields of chemical synthesis and drug development.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry.

- 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Aromatic C-H stretching: Significance and symbolism. (2025, July 31). In-Mind.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.

- Infrared Spectroscopy. (n.d.). Illinois State University.

- Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.

- Why is the carbonyl IR stretch in an ester higher than in a ketone? (2013, February 28). Henry Rzepa's Blog.

- Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts.

- This compound. (n.d.). PubChem.

- Why is the IR stretching frequency for C=O in ester larger than that of ketones? (2022, February 14). Reddit.

- Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands... (n.d.). ResearchGate.

- This compound (C11H12O4). (n.d.). PubChemLite.

- Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. (n.d.). Millersville University.

- Infrared Spectroscopy. (n.d.). Michigan State University.

- Infrared spectroscopy correlation table. (n.d.). Wikipedia.

- IR Lecture Notes. (n.d.). University of California, Irvine.

- IR Chart. (n.d.). UCLA Chemistry.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

- Infrared Spectrometry. (n.d.). Michigan State University.

- 29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks.

- The features of IR spectrum. (n.d.). Mansoura University.

- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online.

- FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. (2023, March 3). YouTube.

- Methyl 2-Methoxybenzoate. (n.d.). PubChem.

- Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. (1981). J. Chem. Soc., Faraday Trans. 1.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- This compound CAS NO:716-43-8. (n.d.). IndiaMART.

- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.

- An Introduction to IR Spectroscopy - Esters. (2012, October 10). YouTube.

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate... (n.d.). ResearchGate.

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.

- FTIR spectra of methyl benzoate (top panel), acetophenone (middle... (n.d.). ResearchGate.

Sources

- 1. This compound | C11H12O4 | CID 253507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as Dimethyl homophthalate (C₁₁H₁₂O₄, M.W. 208.21 g/mol ).[1][2] Primarily focusing on Electron Ionization (EI), this document elucidates the core fragmentation pathways, rationalizes the formation of key fragment ions, and explores the influence of the compound's unique ortho-substituted structure. The fragmentation is characterized by significant intramolecular interactions, often termed "ortho-effects," which dictate the primary cleavage events and subsequent rearrangements.[3][4][5] Key pathways discussed include the characteristic loss of methanol followed by decarbonylation, alpha-cleavage events, and rearrangements leading to stable aromatic cations. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Part 1: Analyte Overview and Ionization

This compound is an aromatic diester with two distinct ester functionalities positioned ortho to each other on a benzene ring, separated by a methylene bridge. Its structure presents several potential sites for fragmentation upon ionization.

-

Molecular Formula: C₁₁H₁₂O₄

-

Exact Mass: 208.0736 Da[1]

-

Structure:

In Electron Ionization (EI) mass spectrometry, the process begins by bombarding the molecule with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[6] For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 208.

[M] + e⁻ → [M]•⁺ + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to form smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Part 2: Elucidation of Major Fragmentation Pathways (EI-MS)

The mass spectrum of this compound is dominated by several key fragment ions, with the most prominent peaks observed at m/z 148, 176, 149, and 133.[1] The formation of these ions can be explained by competitive and sequential fragmentation pathways heavily influenced by the proximity of the two side chains.

Pathway A: The "Ortho-Effect" - Intramolecular Cyclization and Neutral Losses

A dominant fragmentation route for many ortho-substituted compounds involves interaction between the adjacent functional groups.[4][7][8] In this case, the methylene bridge's acidic protons and the benzoate ester group interact, leading to characteristic neutral losses.

-

Formation of m/z 176 ([M - CH₃OH]•⁺): The molecular ion (m/z 208) undergoes an intramolecular rearrangement where a hydrogen atom from the benzylic methylene group is transferred to the oxygen of the benzoate ester's carbonyl group. This is followed by the elimination of a neutral methanol (CH₃OH) molecule. This type of reaction is a classic ortho-effect, analogous to the fragmentation of methyl salicylate.[7] The resulting ion at m/z 176 is a cyclic keto-ester radical cation.

-

Formation of m/z 148 ([M - CH₃OH - CO]•⁺): The ion at m/z 176 subsequently loses a molecule of carbon monoxide (CO) via decarbonylation. This results in the formation of the highly abundant ion at m/z 148, which is often the base peak in the spectrum.[1] The stability of this resulting structure contributes to its high abundance.

Sources

- 1. This compound | C11H12O4 | CID 253507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" physical properties and stability

An In-depth Technical Guide to the Physical Properties and Stability of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 716-43-8), a key diester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the compound's physicochemical characteristics and stability profile. This document details known physical properties, evaluates potential degradation pathways based on its chemical structure, and presents robust, field-proven protocols for empirical stability assessment. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research and development applications.

Physicochemical Identification and Properties

This compound, also known as dimethyl homophthalate, is an aromatic diester.[1] Its identity and core properties are summarized below. It is crucial to distinguish between experimentally observed properties and computationally predicted values for accurate application in experimental design.

Compound Identification

A consistent and accurate identification of the molecule is the foundation of any scientific study.

| Identifier | Value | Source |

| CAS Number | 716-43-8 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [3][2] |

| Molecular Weight | 208.21 g/mol | [2] |

| IUPAC Name | This compound | |

| Common Synonym | Dimethyl homophthalate | [1] |

| SMILES | COC(=O)Cc1ccccc1C(=O)OC | [1][2] |

| InChIKey | ROMWRJNZSHFGEK-UHFFFAOYSA-N | [1][2] |

Physical and Computed Properties

The physical state and solubility characteristics are paramount for handling, formulation, and reaction setup. The computed properties offer valuable insights into the molecule's expected behavior in various chemical environments.

| Property | Value | Type | Source |

| Appearance | Yellow Liquid | Experimental | [2] |

| Purity | ≥96% | Experimental | [2] |

| XLogP3 | 2.2 | Computed | [1] |

| Topological Polar Surface Area | 52.6 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 5 | Computed | [1] |

Chemical Stability Profile

The utility of any chemical reagent is fundamentally linked to its stability under storage and experimental conditions. As a diester, this compound is primarily susceptible to hydrolytic and, to a lesser extent, thermal degradation. Understanding these pathways is key to mitigating unwanted side reactions and ensuring experimental reproducibility.

Hydrolytic Stability

Hydrolysis, the cleavage of the ester bond by water, is the most significant potential degradation pathway.[4] This reaction can be catalyzed by the presence of acids or bases, with base-catalyzed hydrolysis (saponification) typically being rapid and irreversible.[4][5]

The structure of this compound contains two distinct ester functionalities:

-

An aromatic methyl ester (a benzoate).

-

An aliphatic methyl ester (a phenylacetate derivative).

Expert Insight: The aliphatic ester is generally more susceptible to hydrolysis than the aromatic ester due to the electronic resonance of the benzene ring stabilizing the benzoate group. However, the rate of hydrolysis is highly dependent on factors like pH, temperature, and steric hindrance around the carbonyl group.[6][7] The spatial arrangement of the two ester groups may influence the stability of both.[8]

Sources

- 1. This compound | C11H12O4 | CID 253507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 6. Synthetic Esters: Engineered to Perform [machinerylubrication.com]

- 7. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 716-43-8), also known as Dimethyl homophthalate. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and toxicological databases to ensure scientific integrity and promote a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

This compound is an aromatic ester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] It is primarily used in chemical synthesis and research. Understanding its inherent hazards is the foundation of safe handling.

GHS Classification and Hazards

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

-

Hazard Statements:

-

Pictogram:

The causality behind these classifications lies in the chemical nature of the ester. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, esters can undergo hydrolysis, forming the parent acid and alcohol, which can lead to localized irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to maintain airborne concentrations below any applicable exposure limits and to prevent respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact. The following table summarizes the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale and Specifications |

| Hands | Butyl Rubber Gloves | Esters can degrade many common glove materials. Butyl rubber offers superior resistance to esters and ketones, providing a robust barrier against skin contact.[2][3][4][5][6] Neoprene may be a suitable alternative for some applications but butyl is preferred for prolonged handling.[7] |

| Eyes | Chemical Safety Goggles with Side Shields or a Face Shield | To prevent splashes from causing serious eye irritation, sealed goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles when there is a significant risk of splashing. |

| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or situations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |

| Respiratory | Not typically required with adequate engineering controls. | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Remove contaminated clothing promptly and wash it before reuse.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and maintaining the compound's integrity.

Handling

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-